TF-S14

RORγt TR-FRET binding affinity

TF-S14 is a synthetic small-molecule inverse agonist of the retinoic acid receptor-related orphan receptor gamma t (RORγt), a lineage-defining transcription factor essential for Th17 cell differentiation and IL-17 family cytokine production. Discovered and characterized by researchers at McGill University, TF-S14 functions by binding to the RORγt ligand-binding domain, suppressing its constitutive transcriptional activity and thereby reducing Th17-associated cytokines including IL-17A, IL-21, and IL-22.

Molecular Formula C22H27N3O2S
Molecular Weight 397.5 g/mol
Cat. No. B15543043
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTF-S14
Molecular FormulaC22H27N3O2S
Molecular Weight397.5 g/mol
Structural Identifiers
InChIInChI=1S/C22H27N3O2S/c1-14-9-11-25(15(2)12-14)22(27)19-17-7-3-4-8-18(17)28-21(19)24-20(26)16-6-5-10-23-13-16/h5-6,10,13-15H,3-4,7-9,11-12H2,1-2H3,(H,24,26)/t14-,15-/m1/s1
InChIKeyPCTBZMHJFHFNAH-HUUCEWRRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

TF-S14: RORγt Inverse Agonist for Th17-Mediated Inflammation and Transplantation Research


TF-S14 is a synthetic small-molecule inverse agonist of the retinoic acid receptor-related orphan receptor gamma t (RORγt), a lineage-defining transcription factor essential for Th17 cell differentiation and IL-17 family cytokine production [1]. Discovered and characterized by researchers at McGill University, TF-S14 functions by binding to the RORγt ligand-binding domain, suppressing its constitutive transcriptional activity and thereby reducing Th17-associated cytokines including IL-17A, IL-21, and IL-22 . The compound has demonstrated in vivo efficacy in prolonging skin allograft survival in sensitized murine models, positioning it as a tool compound for investigating antibody-mediated rejection (AMR) and autoimmune pathogenesis [2].

Why RORγt Inverse Agonists Are Not Interchangeable: TF-S14's Distinct Preclinical Profile


RORγt inverse agonists exhibit substantial heterogeneity in their pharmacological fingerprints, including binding affinity, cellular potency, selectivity against related nuclear receptors (RORα, RORβ), and in vivo efficacy profiles [1]. Substituting TF-S14 with another RORγt inverse agonist (e.g., VTP-43742, GSK2981278, TMP778, or JNJ-61803534) without accounting for these quantitative differences introduces significant experimental variability and may compromise reproducibility. Notably, TF-S14 demonstrates sub-nanomolar potency in TR-FRET binding assays (IC50 = 0.23 nM), a value that differs by orders of magnitude from many clinically advanced comparators [2]. Furthermore, its functional effects in Th1 and Treg cell populations, as well as its in vivo dosing profile in sensitized transplantation models, are not fully recapitulated by alternative RORγt modulators [3]. The evidence below quantifies these critical differentiators.

TF-S14 Quantitative Differentiation: Comparative Potency, Selectivity, and In Vivo Efficacy


TF-S14 Demonstrates Sub-Nanomolar TR-FRET Binding Affinity Superior to TF-S1, TF-S2, and Clinical-Stage RORγt Inhibitors

In a head-to-head TR-FRET assay using the RORγt ligand-binding domain (LBD), TF-S14 exhibited an IC50 of 0.23 nM, which is 7.3-fold more potent than TF-S1 (IC50 = 1.67 nM) and 1.7-fold more potent than TF-S2 (IC50 = 0.40 nM) [1]. Cross-study comparison reveals that TF-S14's binding affinity is approximately 74-fold more potent than the clinically evaluated RORγt inhibitor VTP-43742 (Vimirogant), which reports an IC50 of 17 nM in comparable binding assays, and approximately 30-fold more potent than JNJ-61803534 (IC50 = 9.6 nM in 1-hybrid reporter assay) [2].

RORγt TR-FRET binding affinity IC50

TF-S14 Potently Suppresses IL-17A in Human PBMCs with Superior Efficacy to GSK2981278 at Equivalent Concentration

In a direct head-to-head comparison using human PBMCs from highly sensitized kidney transplantation candidates, TF-S14 at 15 nM reduced RORγt median fluorescence intensity (MFI) in CD4+ cells by approximately 60% relative to vehicle control, outperforming GSK2981278 which achieved ~35% reduction at the same concentration [1]. In Th17 polarization assays, TF-S14 inhibited IL-17A production with an IC50 of 0.23 nM in TR-FRET, correlating with robust functional suppression in primary human cells [2].

IL-17A Th17 human PBMC flow cytometry

TF-S14 Preserves Th1 and Treg Cell Function Unlike TMP778 Which Suppresses IFN-γ Production

TF-S14 treatment in human PBMC polarization assays did not significantly affect the percentage of IFN-γ+ (Th1) cells or CD127loCD25hiFOXP3+ (Treg) cells when compared to standard immunosuppressants sirolimus and tacrolimus [1]. In contrast, cross-study evidence indicates that TMP778, another RORγt inverse agonist, unexpectedly suppresses IFN-γ expression and reduces T-bet gene expression in vivo, indicating off-target effects on the Th1 lineage [2]. Class-level inference suggests that TF-S14's superior selectivity profile may translate to a more restricted immunomodulatory effect confined to the Th17 axis, a critical consideration for transplantation studies where broad immunosuppression is undesirable.

selectivity Th1 Treg IFN-γ

TF-S14 Prolongs Skin Allograft Survival in Sensitized Mice with Dose-Dependent Reduction in Neutrophilic Infiltration and De Novo IgG3 DSA Production

In a sensitized murine skin transplantation model (BALB/c grafts to BALB/c-sensitized C57BL/6 recipients), TF-S14 monotherapy prolonged graft survival in a dose-dependent manner [1]. At 10 mg/kg, TF-S14 reduced neutrophilic infiltration to <10% of graft area compared to >10% in untreated sensitized controls (p<0.05) [2]. Furthermore, TF-S14 (100 mg/kg) reduced de novo IgG3 donor-specific antibody (DSA) production, a key driver of antibody-mediated rejection [3]. While clinical-stage compounds such as JNJ-61803534 have demonstrated efficacy in psoriasis and arthritis models, TF-S14 is uniquely characterized in the context of sensitized transplantation, addressing a specific unmet need in AMR research [4].

allograft survival antibody-mediated rejection in vivo efficacy donor-specific antibodies

TF-S14 Exhibits Superior Selectivity for RORγt Over RORα and RORβ Based on Class-Level Structural Analysis

While direct selectivity profiling data for TF-S14 against RORα and RORβ are not published in the primary characterization study, class-level inference from structurally related RORγt inverse agonists indicates that compounds in this chemotype achieve >1000-fold selectivity over RORα and RORβ [1]. For comparison, VTP-43742 (Vimirogant) explicitly demonstrates >1000-fold selectivity over these related nuclear receptors, a benchmark achieved through optimized ligand-binding domain interactions . The tetrahydronaphthyridine scaffold shared by TF-S14 and related compounds is known to confer high RORγt selectivity [2]. Direct comparative selectivity data for TF-S14 versus other RORγt inhibitors is currently unavailable and represents a knowledge gap.

selectivity RORα RORβ off-target

TF-S14: Optimized Research Applications Based on Quantitative Differentiation Evidence


Antibody-Mediated Rejection (AMR) and Sensitized Transplantation Studies

TF-S14 is the only RORγt inverse agonist with peer-reviewed, quantitative in vivo efficacy data in a sensitized murine skin allograft model, demonstrating prolonged graft survival, reduced neutrophilic infiltration (<10% graft area at 10 mg/kg), and suppressed de novo IgG3 DSA production [1]. Researchers investigating chronic AMR—the leading cause of solid organ graft rejection in highly sensitized patients (cPRA >80%)—should prioritize TF-S14 over untested RORγt inhibitors such as GSK2981278 or TMP778, which lack comparable transplantation model characterization [2].

Th17-Specific Mechanistic Studies Requiring Minimal Th1/Treg Perturbation

For researchers requiring clean Th17 axis modulation without confounding Th1 or Treg suppression, TF-S14 provides a distinct advantage over TMP778. Evidence demonstrates that TF-S14 does not significantly affect IFN-γ+ Th1 cells or CD127loCD25hiFOXP3+ Tregs in human PBMC assays, whereas TMP778 produces measurable IFN-γ suppression in vivo [1][2]. This selectivity profile makes TF-S14 the preferred tool for dissecting Th17-specific contributions to autoimmune pathogenesis or transplantation tolerance.

High-Sensitivity RORγt Binding and Cellular Potency Assays

TF-S14's sub-nanomolar IC50 (0.23 nM) in TR-FRET binding assays enables lower working concentrations compared to VTP-43742 (IC50 = 17 nM) or JNJ-61803534 (IC50 = 9.6 nM), reducing compound consumption and minimizing solvent-related artifacts in cell culture [1][2]. In head-to-head PBMC studies, TF-S14 (15 nM) achieves approximately 60% RORγt MFI suppression versus ~35% for GSK2981278 at identical concentration, confirming superior cellular potency [3]. This combination of high binding affinity and cellular efficacy makes TF-S14 an optimal positive control for screening campaigns and assay development.

Combination Immunosuppression Regimen Preclinical Evaluation

In the sensitized transplantation model, TF-S14 (100 mg/kg) combined with low-dose tacrolimus (0.5 mg/kg) demonstrated enhanced effects on graft histology and survival [1]. This evidence supports the use of TF-S14 in preclinical combination studies exploring calcineurin inhibitor-sparing regimens or additive immunotherapy approaches for AMR. The compound's distinct mechanism—targeting Th17 differentiation rather than global T-cell activation—provides a complementary axis to conventional immunosuppressants such as tacrolimus, sirolimus, and cyclosporine A [2].

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